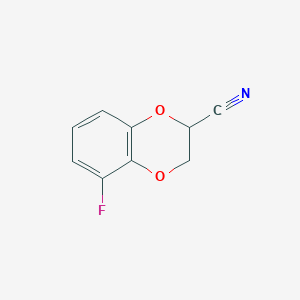

5-Fluoro-1,4-benzodioxane-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

5-fluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |

InChI |

InChI=1S/C9H6FNO2/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6H,5H2 |

InChI Key |

PAJKYVHTRIZVKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(O1)C(=CC=C2)F)C#N |

Origin of Product |

United States |

Significance of Fluorinated Heterocycles in Synthetic Chemistry

The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. pharmtech.comst-andrews.ac.uk Heterocyclic structures are ubiquitous in bioactive compounds, forming the core of approximately 85% of all biologically active molecules. unimi.it When fluorine is introduced into these scaffolds, it can dramatically alter the parent molecule's physicochemical and biological properties. lifetechnology.com

Fluorine's high electronegativity and small atomic size allow it to form strong, stable bonds with carbon, often enhancing the metabolic stability of a drug and increasing its half-life. unimi.it The introduction of fluorine can also modulate the acidity or basicity of nearby functional groups, improve bioavailability, and increase lipophilicity, which can enhance the molecule's ability to cross cell membranes. st-andrews.ac.ukunimi.it These beneficial modifications have led to a significant number of fluorinated heterocyclic drugs being approved by the FDA, with estimates suggesting that 20-30% of all pharmaceuticals contain fluorine. lifetechnology.com Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials, including polymers used in organic light-emitting diodes (OLEDs) and liquid crystals for display devices. lifetechnology.com

| Property | Effect of Fluorination | Consequence in Drug Design & Materials Science |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond. unimi.it | Longer drug half-life, reduced dosage frequency. |

| Lipophilicity | Generally increased. st-andrews.ac.uklifetechnology.com | Improved membrane permeability and bioavailability. unimi.it |

| Binding Affinity | Can be enhanced through new electronic interactions. | More potent and selective bioactive compounds. |

| pKa Modulation | Alters acidity/basicity of adjacent functional groups. unimi.it | Optimized solubility and receptor interaction. |

Overview of 1,4 Benzodioxane Scaffold Chemistry

The 1,4-benzodioxane (B1196944) ring system is a bicyclic scaffold consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. tsijournals.com It is widely regarded as a "privileged scaffold" and a "versatile template" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. nih.gov This versatility has led to its extensive use in the design of a large number of biologically active compounds over several decades. nih.gov

The 1,4-benzodioxane framework is found in various natural products, including lignans, which exhibit a range of biological activities. nih.gov In synthetic drug design, this scaffold has been incorporated into molecules targeting a wide array of pharmacological targets, including adrenergic, serotoninergic, and dopaminergic receptor subtypes. unimi.itnih.gov Compounds containing the 1,4-benzodioxane moiety have been developed as potential anticancer, antibacterial, and antidepressant agents. nih.gov

A critical structural feature of many bioactive 1,4-benzodioxane derivatives is the presence of a stereocenter at the C(2) position of the dioxane ring. unimi.itmdpi.com The specific stereochemistry at this position is often crucial for biological activity, with different enantiomers frequently displaying significantly different potencies and effects. unimi.it

Rationale for Research on 5 Fluoro 1,4 Benzodioxane 2 Carbonitrile

General Approaches to 1,4-Benzodioxane Core Synthesis

The 1,4-benzodioxane scaffold is a key structural motif present in numerous biologically active compounds. unimi.it Its synthesis has been a subject of considerable research, leading to the development of several reliable methods for its construction.

Cyclization Reactions for Dioxane Ring Formation

The formation of the dioxane ring is typically achieved through cyclization reactions involving a catechol derivative and a dielectrophile. A common and effective method is the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane, most frequently 1,2-dibromoethane (B42909), in the presence of a base. scirp.orgbohrium.com This reaction proceeds via a double nucleophilic substitution to form the six-membered dioxane ring.

Another innovative and greener approach involves the reaction of catechol with glycerol (B35011) carbonate in the presence of a basic catalyst, such as sodium methoxide. rsc.org This method can produce 2-hydroxymethyl-1,4-benzodioxane, a key intermediate, in high yields without the need for a reaction solvent. rsc.org The reaction is typically carried out at elevated temperatures, for instance, 170 °C, and can achieve quantitative conversion of the reactants within an hour. rsc.org

Furthermore, oxidative coupling reactions have been employed for the synthesis of the 1,4-benzodioxane nucleus in the context of natural product synthesis. connectjournals.com This biomimetic strategy utilizes reagents like potassium ferricyanide (B76249) to induce the coupling and ring formation. connectjournals.com

| Reaction Type | Reactants | Conditions | Key Intermediates/Products | Yield | Reference |

| Williamson Ether Synthesis | Gallic acid derivative, 1,2-dibromoethane | K2CO3, acetone | 6,8-disubstituted-1,4-benzodioxane | 45% | scirp.orgbohrium.com |

| Reaction with Glycerol Carbonate | Catechol, Glycerol Carbonate | NaOCH3, 170 °C, solvent-free | 2-hydroxymethyl-1,4-benzodioxane | up to 88% | rsc.org |

| Oxidative Coupling | Syringaldehyde and phloroglucinol (B13840) derivatives | Potassium ferricyanide | 1,4-benzodioxane nucleus | - | connectjournals.com |

Precursor Design and Derivatization Strategies

The design of precursors is crucial for the synthesis of substituted 1,4-benzodioxanes. The starting materials often consist of substituted catechols or other dihydroxyaromatic compounds, which allow for the introduction of various functionalities onto the benzene (B151609) ring prior to the cyclization step. For instance, commercially available gallic acid can be esterified and then reacted with 1,2-dibromoethane to furnish a disubstituted-1,4-benzodioxane. scirp.orgbohrium.com

Similarly, 2,3-dihydroxybenzoic acid can be esterified and subsequently alkylated with 1,2-dibromoethane to yield a cyclized ester, which can then be further modified. nih.gov These precursor strategies enable the synthesis of a library of 1,4-benzodioxane analogs with diverse substitution patterns. The resulting benzodioxane derivatives can then undergo further chemical transformations, such as hydrolysis of an ester group to a carboxylic acid, which can then be converted to an acid chloride and reacted with amines to form amides. scirp.orgbohrium.com

Introduction of Fluorine to the Benzodioxane System

The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties. researchgate.net In the context of this compound synthesis, the introduction of a fluorine atom at the 5-position of the benzodioxane ring is a key step.

Regioselective Fluorination Techniques

Achieving regioselectivity in fluorination reactions is a critical aspect of organofluorine chemistry. numberanalytics.com This allows for the precise placement of fluorine atoms at specific positions within a molecule. numberanalytics.com Strategies to achieve this include substrate control, where the inherent properties of the substrate direct the fluorination, reagent control, which relies on the steric and electronic properties of the fluorinating agent, and catalyst control, where a catalyst influences the regioselectivity. numberanalytics.com For aromatic systems, nucleophilic aromatic substitution (SNAr) is a common method where a good leaving group is displaced by a fluoride (B91410) ion. uchicago.edulboro.ac.uk The success of this reaction is often dependent on the presence of electron-withdrawing groups ortho or para to the leaving group. uchicago.edu

Strategies for Aromatic Fluorine Incorporation

Several methods exist for the introduction of fluorine onto an aromatic ring. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine. uchicago.edu However, this method can have limitations in terms of yield. uchicago.edu

More modern approaches often rely on nucleophilic fluorination of activated aromatic precursors. For example, a nitro group can serve as an activating group and a leaving group in SNAr reactions with a fluoride source. uchicago.edu In the synthesis of related fluorinated benzonitriles, a common strategy involves starting with a fluorinated precursor, such as o-fluorobenzonitrile, and then introducing other functional groups. google.com Another approach is to perform the fluorination reaction on a pre-formed benzodioxane ring that has a suitable leaving group at the desired position.

Nitrile Group Introduction and Transformation at C2 Position

The nitrile group at the C2 position of the 1,4-benzodioxane ring is a key functional group that can be introduced or transformed through various synthetic routes.

The introduction of a nitrile group can be achieved through several methods, including the Sandmeyer reaction, where a primary aromatic amine is converted to a nitrile via a diazonium salt. wikipedia.org For aliphatic systems, the reaction of alkyl halides with cyanide salts is a common method for nitrile synthesis. wikipedia.org In the context of the 1,4-benzodioxane system, a precursor with a suitable leaving group at the C2 position, such as a halide, could potentially be displaced by a cyanide nucleophile.

Alternatively, the nitrile group can be derived from other functional groups. For instance, the dehydration of a primary amide or an aldoxime can yield a nitrile. wikipedia.org A common precursor for C2-substituted 1,4-benzodioxanes is 1,4-benzodioxane-2-carboxylic acid. unimi.it This carboxylic acid can be converted into a Weinreb amide, which can then be transformed into other functional groups. unimi.it While not directly leading to a nitrile, this highlights the versatility of the C2-carboxylic acid as a synthetic handle. The direct conversion of the carboxylic acid to a nitrile is also a feasible transformation.

Pathways to Carbonitrile Formation

The introduction of a carbonitrile (cyano) group is a critical step in the synthesis of the target molecule. The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and ketones. numberanalytics.comlibretexts.org General methods for nitrile synthesis include the Sandmeyer reaction, nucleophilic substitution with cyanide salts, and the dehydration of amides. numberanalytics.compressbooks.pub

For the specific case of 2-cyano-1,4-benzodioxane derivatives, a key synthetic route starts from the corresponding 2-aminomethyl-1,4-benzodioxane enantiomers. acs.orgresearchgate.net This method involves the quantitative N,N-dichlorination of the primary amine, followed by functional group conversion to the nitrile. This process is notable for proceeding without any racemization at the stereogenic C2 center, making it highly valuable for stereoselective synthesis. acs.orgresearchgate.net

The reaction sequence can be summarized as follows:

N,N-Dichlorination: The starting (R)- or (S)-2-aminomethyl-1,4-benzodioxane is treated with a chlorinating agent to form the N,N-dichloroaminomethyl intermediate. researchgate.net

Conversion to Nitrile: The dichloroamine intermediate is then converted into the 2-cyano-1,4-benzodioxane. acs.orgresearchgate.net

This pathway provides a reliable method for accessing chiral 2-cyano-1,4-benzodioxanes, which are crucial synthons for more complex molecules. acs.org

Alternative strategies for nitrile formation, though not specifically demonstrated on the 1,4-benzodioxane scaffold, could involve the dehydration of a 1,4-benzodioxane-2-carboxamide intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). pressbooks.pub Another potential route is the Sₙ2 reaction of a 2-halomethyl-1,4-benzodioxane with a cyanide salt, although this is generally limited to primary and secondary halides. pressbooks.pub

Stereoselective Synthesis of Chiral C2-Substituted 1,4-Benzodioxanes

The biological activity of many 1,4-benzodioxane derivatives is highly dependent on the stereochemistry at the C2 position. unimi.it Consequently, significant effort has been dedicated to developing stereoselective synthetic methods.

A prominent strategy involves the resolution of racemic 1,4-benzodioxane-2-carboxylic acid. unimi.itresearchgate.net This can be achieved through diastereomeric salt formation using a chiral resolving agent, such as (+)-dehydroabietylamine. researchgate.net The separated enantiomers of the carboxylic acid can then be converted into a variety of other C2-substituted derivatives, including the precursor for the carbonitrile.

Another powerful approach is the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines. rsc.org Using a versatile catalyst system like [Ir(cod)Cl]₂/BIDIME-dimer, excellent enantioselectivities (up to 99:1 er) can be achieved for a range of substrates, including those with alkyl, aryl, and heteroaryl substituents at the C2 position. rsc.org DFT calculations have indicated that the selectivity of this process is controlled by the protonation step. rsc.org

The synthesis of enantiopure starting materials from the "chiral pool" is also a common strategy. researchgate.net For instance, chiral C3 synthons can be used to construct the benzodioxane ring, thereby establishing the stereochemistry at C2 from the outset. The synthesis of the fluorinated target molecule would likely begin with a 4-fluorocatechol, which is then reacted with a chiral three-carbon unit to form the 5-fluoro-1,4-benzodioxane ring system.

Novel Synthetic Pathways for this compound

Recent advancements in synthetic methodology have focused on improving efficiency, reducing environmental impact, and accessing novel chemical space.

Cascade Reactions and Multicomponent Synthesis

While specific cascade or multicomponent reactions for the direct synthesis of this compound are not extensively documented, the principles of these efficient synthetic strategies are applicable. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of atom economy and operational simplicity. The synthesis of the benzodioxane ring itself can be part of a cascade sequence.

Multicomponent reactions (MCRs), which involve three or more reactants coming together in a single reaction vessel to form a product that contains portions of all reactants, are also highly desirable. The Mannich reaction, a classic three-component reaction, is a powerful C-C bond-forming tool that can be used to synthesize nitrogen-containing compounds. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into synthetic planning to develop more environmentally benign processes. researchgate.net For the synthesis of benzodioxane derivatives, a notable green approach involves the reaction of glycerol carbonate (a bio-based solvent and reagent) with catechol. researchgate.netrsc.org This method can produce 2-hydroxymethyl-1,4-benzodioxane, a key intermediate, in high yield (up to 88%) without the need for a separate reaction solvent. rsc.org The reaction is catalyzed by a simple base and proceeds at elevated temperatures. researchgate.netrsc.org This pathway represents a significant improvement over traditional methods that may use more hazardous reagents and solvents.

The development of biocatalytic methods also aligns with green chemistry goals. Aldoxime dehydratases (Oxd) are enzymes that can catalyze the dehydration of aldoximes to nitriles in water, providing a cyanide-free route to this important functional group. nih.gov This biocatalytic technology could potentially be applied to a 1,4-benzodioxane-2-carboxaldehyde precursor, offering a sustainable alternative to traditional chemical methods. nih.gov

Catalytic Methods in this compound Synthesis

Catalysis, particularly using transition metals, plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible.

Transition Metal Catalysis

Transition metal catalysis is especially relevant for the formation of the carbonitrile group. While the previously mentioned method starting from an aminomethyl group is effective, direct cyanation reactions catalyzed by transition metals offer an alternative and potentially more convergent approach. acs.orgresearchgate.net

Palladium, nickel, and copper are the most common metals used for cyanation reactions. numberanalytics.comorganic-chemistry.org These reactions typically involve the cross-coupling of an aryl or vinyl halide/triflate with a cyanide source. google.com

Table 1: Overview of Transition Metal-Catalyzed Cyanation Reactions

| Catalyst System | Substrate Scope | Cyanide Source | Key Features |

|---|---|---|---|

| Palladium-based catalysts (e.g., Pd(OAc)₂, Pd/CM-phos) | Aryl halides (chlorides, bromides, iodides), triflates | Zn(CN)₂, NaCN, KCN | High efficiency, broad functional group tolerance, mild reaction conditions. organic-chemistry.org |

| Nickel-based catalysts (e.g., NiCl₂, Ni(dppf)Cl₂) | Aryl halides (especially chlorides), aryl thioethers | KCN, Zn(CN)₂, 1,4-dicyanobenzene | Utilizes less expensive metal, good for challenging substrates like aryl chlorides. organic-chemistry.orggoogle.com |

A significant advancement in this area is the use of safer, electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in transition-metal-catalyzed reactions. nih.govscite.ai This avoids the use of highly toxic metal cyanide salts. nih.govscite.ai Furthermore, organic nitriles themselves, such as butyronitrile, can be used as the cyanide source in nickel-catalyzed reactions, providing a strategically distinct and safer approach to aryl cyanides. google.com Although these methods are typically applied to aryl C-H or C-X bonds, the development of analogous methods for C(sp³)-H or C(sp³)-X bonds at the C2 position of the benzodioxane ring is an active area of research.

Organocatalysis and Biocatalysis for Enantioselective Routes

The development of enantioselective synthetic routes to chiral molecules is a cornerstone of modern pharmaceutical and materials science. For derivatives of 1,4-benzodioxane, the stereochemistry at the C2 position can be crucial for biological activity. Organocatalysis and biocatalysis have emerged as powerful strategies for establishing this stereocenter with high fidelity, offering greener and more efficient alternatives to traditional chemical methods. While direct enantioselective synthesis of this compound using these methods has not been extensively reported, a significant body of research on analogous structures provides a strong foundation for potential synthetic strategies.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. For the synthesis of chiral 1,4-benzodioxane frameworks, organocatalytic strategies could potentially be employed in two main ways: the enantioselective construction of the dioxane ring or the enantioselective introduction of the nitrile group at the C2 position of a pre-formed benzodioxane ring.

While direct organocatalytic enantioselective cyanation of a 5-fluoro-1,4-benzodioxane precursor at the C2 position is not yet documented, related transformations suggest its feasibility. For instance, cinchona alkaloid-derived organocatalysts have been successfully used for the enantioselective electrophilic α-cyanation of β-keto amides, achieving good to high enantioselectivities (up to 88% ee). rsc.orgbit.edu.cn This approach, using a suitable electrophilic cyanating agent, could potentially be adapted for a 1,4-benzodioxane substrate bearing an activating group at the C2 position.

Another potential organocatalytic route involves the asymmetric synthesis of the benzodioxane ring itself. Chiral phosphoric acids have proven to be effective catalysts for various asymmetric reactions. For example, an efficient organocatalytic enantioselective synthesis of chiral 1,4-benzodioxepines, a related seven-membered ring system, has been described using a chiral phosphoric acid catalyst. nih.gov This suggests that a similar strategy involving the intramolecular cyclization of a suitable catechol derivative could potentially be developed for the synthesis of chiral 5-fluoro-1,4-benzodioxane precursors.

Biocatalytic Approaches

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. For the synthesis of enantiomerically enriched 1,4-benzodioxane derivatives, the kinetic resolution of racemates using enzymes, particularly lipases, has been a highly successful strategy. This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically pure.

While the biocatalytic resolution of this compound has not been specifically detailed, extensive research on the resolution of closely related analogs, such as esters and carboxylic acids, provides valuable insights. These studies demonstrate the potential of this approach for obtaining the desired chiral nitrile.

Kinetic Resolution of 1,4-Benzodioxane-2-carboxylic Acid and its Esters:

Research has shown that lipases are highly effective for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid and its esters. Candida antarctica lipase (B570770) B (CALB) is a frequently used biocatalyst for this purpose. In one study, engineered CALB mutants were used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.govrsc.org The mutants A225F and A225F/T103A were found to catalyze the enantioselective hydrolysis of the racemic ester, providing access to the optically pure acid and the unreacted ester. nih.govrsc.org

Another study reported a novel enzymatic route for the kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid via transesterification with ethyl acetate, using lipase from Candida antarctica B. researchgate.netresearchgate.net This method yielded the (S)-enantiomer of the corresponding ethyl ester with high enantiomeric excess. researchgate.netresearchgate.net

The table below summarizes the key findings from these biocatalytic resolution studies on analogs of the target compound.

| Substrate | Enzyme | Reaction Type | Key Findings | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1,4-Benzodioxane-2-carboxylic acid methyl ester | Engineered Candida antarctica lipase B (mutants A225F and A225F/T103A) | Kinetic Resolution (Hydrolysis) | Mutants showed enantioselectivity towards the racemic ester. | >90% for the substrate | nih.govrsc.org |

| (±)-1,4-Benzodioxan-2-carboxylic acid | Candida antarctica lipase B (Novozyme A/S) | Kinetic Resolution (Transesterification) | Good enantioselectivity towards the S-enantiomer. | >95% for the S-ester product | researchgate.netresearchgate.net |

| 2-Hydroxymethyl-1,4-benzodioxanes | Pseudomonas fluorescens lipase | Kinetic Resolution (Transesterification) | Successful resolution of various substituted 2-hydroxymethyl-1,4-benzodioxanes. | Not specified | core.ac.uk |

These studies highlight the potential of applying biocatalytic kinetic resolution to a racemic mixture of this compound. A suitable hydrolase could potentially catalyze the enantioselective hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, allowing for the separation of the unreacted enantiomerically pure nitrile.

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is a valuable functional group in organic synthesis, known for its ability to undergo a variety of transformations. Its strong dipole and the electrophilic nature of the carbon atom make it susceptible to attack by nucleophiles.

The carbon-nitrogen triple bond in the nitrile group readily undergoes nucleophilic addition. The reaction typically involves the attack of a nucleophile on the electrophilic carbon atom, followed by protonation or further reaction of the resulting intermediate. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. Similarly, reduction with strong hydrides like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine (5-Fluoro-1,4-benzodioxane-2-yl)methanamine.

| Nucleophilic Reagent | Intermediate | Final Product after Workup |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Primary Amine |

| Water (H₂O) (under catalysis) | Amide | Carboxylic Acid |

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or amides, depending on the reaction conditions. nih.gov This transformation can be catalyzed by either acid or base. mdpi.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide. Further hydrolysis of the amide under these conditions yields the corresponding carboxylic acid, in this case, 5-Fluoro-1,4-benzodioxane-2-carboxylic acid, and an ammonium (B1175870) salt. unimi.it

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to give the imidic acid, which then forms the amide. unimi.it If the reaction is allowed to proceed, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt (e.g., sodium 5-Fluoro-1,4-benzodioxane-2-carboxylate) and ammonia. mdpi.com Acidification of the salt in a subsequent step liberates the free carboxylic acid. The 1,4-benzodioxane-2-carboxylic acid scaffold is a key intermediate for various biologically active molecules, and its synthesis from the corresponding nitrile is a common strategy. unimi.itresearchgate.net

While the nitrile group itself can participate in certain cycloaddition reactions, a more common strategy involves its conversion into a 1,3-dipole, such as a nitrile oxide. Aryl nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation. beilstein-journals.org These reactive intermediates readily undergo [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, with various dipolarophiles. nih.govbeilstein-journals.org

For example, this compound could first be converted to its corresponding aldoxime. Subsequent oxidation would generate the this compound oxide. This nitrile oxide could then be trapped with dipolarophiles like alkenes or alkynes to construct five-membered heterocyclic rings such as isoxazolines or isoxazoles, respectively. beilstein-journals.org This method is a powerful tool for building complex molecular architectures from simpler precursors. beilstein-journals.orgnih.gov

| Dipolarophile | Resulting Heterocycle |

|---|---|

| Alkene (e.g., styrene) | Isoxazoline |

| Alkyne (e.g., phenylacetylene) | Isoxazole |

| Thiocyanate | 5-Arylthio-1,2,4-oxadiazole researchgate.net |

Reactions of the Fluorinated Aromatic Ring

The benzene ring of this compound is substituted with a fluorine atom and the dioxane ring. This substitution pattern dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The aromatic ring of the target molecule has three key influences:

Dioxane Ring Oxygen Atoms: The two ether oxygens of the 1,4-dioxane (B91453) ring are strongly activating, electron-donating groups due to resonance. They direct incoming electrophiles to the ortho and para positions relative to themselves. This activates positions 6, 7, and 8 of the benzodioxane ring system. Studies on unsubstituted 1,4-benzodioxane show that electrophilic reactions like Friedel-Crafts acylation occur at the 6-position. tsijournals.com

The powerful activating and directing effect of the ether oxygens is expected to be the dominant factor. Both the ether oxygens and the fluorine atom direct towards position 6 and 8. Therefore, electrophilic substitution is most likely to occur at these positions.

| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|

| Dioxane Ring (-O-CH₂-CH(CN)-O-) | 1,4 | Activating (Resonance) | Ortho, Para | 6, 7, 8 |

| Fluorine (-F) | 5 | Deactivating (Inductive) | Ortho, Para | 6, 8 |

| Predicted Site of Substitution | Position 6 or 8 |

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroarenes, particularly when the aromatic ring is substituted with electron-withdrawing groups. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk In the second step, the leaving group is eliminated, and aromaticity is restored.

The presence of the electron-withdrawing cyano group on the adjacent dioxane ring further activates the aromatic system towards nucleophilic attack, making the fluorine at position 5 susceptible to displacement by a variety of nucleophiles. mdpi.comnih.gov This provides a powerful method for introducing new functional groups at this position.

| Nucleophile | Example | Product Type |

|---|---|---|

| Amines | R-NH₂ | 5-Amino-1,4-benzodioxane derivative |

| Alkoxides | R-O⁻ | 5-Alkoxy-1,4-benzodioxane derivative |

| Thiolates | R-S⁻ | 5-Thioether-1,4-benzodioxane derivative |

| Azoles | Imidazole, Pyrazole | 5-(Azol-1-yl)-1,4-benzodioxane derivative nih.gov |

Cross-Coupling Reactions for Aryl Functionalization

The presence of a fluorine atom on the benzene ring of this compound suggests the potential for its participation in cross-coupling reactions. Generally, aryl fluorides are less reactive than other aryl halides in traditional palladium-catalyzed cross-coupling reactions. However, advancements in catalyst design, particularly the use of specialized ligands and nickel catalysis, have enabled the use of aryl fluorides as coupling partners.

Potential cross-coupling reactions for the functionalization of the aryl fluoride bond could include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.

No specific examples or detailed studies on these reactions for this compound have been found in the surveyed literature. Research in this area would be valuable for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Reactivity of the 1,4-Benzodioxane Heterocyclic Ring

The 1,4-benzodioxane ring is generally stable. However, under certain conditions, it can undergo reactions that lead to its modification.

Ring-Opening and Ring-Expansion Reactions

The ether linkages in the dioxane ring can be susceptible to cleavage under harsh acidic or reductive conditions. While specific studies on this compound are not available, related 1,4-benzodioxane derivatives have been shown to undergo ring-opening. The reaction conditions and outcomes would likely be influenced by the electron-withdrawing nature of the fluoro and carbonitrile substituents.

Ring-expansion reactions of the 1,4-benzodioxane system are less common but could potentially be explored through rearrangement pathways.

Oxidative and Reductive Transformations of the Dioxane Ring

The dioxane ring in 1,4-benzodioxanes is typically resistant to oxidation under mild conditions. Stronger oxidizing agents may lead to degradation of the molecule.

Reductive cleavage of the ether bonds is a possibility, potentially leading to the corresponding catechol derivative. The conditions required for such a transformation would need to be carefully optimized to avoid reduction of the nitrile group. Again, specific studies on this compound are lacking.

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Kinetics and Thermodynamics

No information on the reaction kinetics or thermodynamics for any reaction involving this compound is currently available in the public domain. Such studies would provide valuable insights into the reactivity of the molecule, including activation energies and reaction rates for potential transformations.

Isolation and Characterization of Intermediates

The isolation and characterization of reaction intermediates are key to elucidating reaction mechanisms. For potential cross-coupling reactions, this could involve the study of oxidative addition complexes. For ring transformations, it might involve the characterization of ring-opened or rearranged products. At present, there are no published reports detailing the isolation of intermediates in reactions of this compound.

Functional Group Interconversions on this compound

The primary site of functional group interconversion on this compound is the nitrile moiety. These transformations are fundamental in organic synthesis for the preparation of a diverse range of derivatives.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group is a common method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The initial product is an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium salt.

In a basic medium, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which, as in the acidic pathway, tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions affords the carboxylate salt, which upon acidification yields the carboxylic acid.

A hypothetical reaction scheme for the hydrolysis of this compound is presented below.

Table 1: Hypothetical Conditions for Hydrolysis of this compound

| Reagents and Conditions | Product |

| HCl (aq), Heat | 5-Fluoro-1,4-benzodioxane-2-carboxylic acid |

| 1. NaOH (aq), Heat; 2. H₃O⁺ | 5-Fluoro-1,4-benzodioxane-2-carboxylic acid |

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the carbon atom of the nitrile group.

Alternatively, catalytic hydrogenation can be employed. This method typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, often under pressure.

Table 2: Hypothetical Conditions for Reduction of this compound

| Reagents and Conditions | Product |

| 1. LiAlH₄, THF; 2. H₂O | (5-Fluoro-1,4-benzodioxan-2-yl)methanamine |

| H₂, Raney Ni, High Pressure | (5-Fluoro-1,4-benzodioxan-2-yl)methanamine |

Conversion to Ketones via Grignard Reagents

The reaction of nitriles with organometallic reagents, such as Grignard reagents (R-MgX), provides a valuable route to ketones. The carbanionic part of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion, which is stabilized as a magnesium salt. Subsequent hydrolysis of this intermediate in an acidic aqueous medium liberates the ketone.

This reaction allows for the introduction of a new carbon-carbon bond and the formation of a ketone functional group. The choice of the Grignard reagent determines the nature of the R group attached to the carbonyl carbon in the final product.

Table 3: Hypothetical Reaction of this compound with a Grignard Reagent

| Grignard Reagent | Reagents and Conditions | Product |

| Methylmagnesium bromide (CH₃MgBr) | 1. CH₃MgBr, Diethyl ether; 2. H₃O⁺ | 1-(5-Fluoro-1,4-benzodioxan-2-yl)ethan-1-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1. C₆H₅MgBr, Diethyl ether; 2. H₃O⁺ | (5-Fluoro-1,4-benzodioxan-2-yl)(phenyl)methanone |

It is important to note that the specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be experimentally optimized to achieve high yields and purity of the desired products. The fluorine atom on the benzene ring is generally unreactive under these conditions.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Fluoro 1,4 Benzodioxane 2 Carbonitrile

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for a complete assignment of all proton and carbon signals, as well as an in-depth analysis of the fluorine atom's environment and the molecule's conformational preferences.

The ¹H NMR spectrum of 5-Fluoro-1,4-benzodioxane-2-carbonitrile is expected to exhibit distinct signals corresponding to the aromatic and dioxanemethylene protons. The aromatic region will be characterized by a complex splitting pattern due to the presence of the fluorine substituent, which induces both through-bond and through-space couplings to the neighboring protons. The protons on the dioxane ring will appear as multiplets in the aliphatic region of the spectrum, with their chemical shifts and coupling constants providing information about their stereochemical environment.

The ¹³C NMR spectrum will show a set of signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of both the fluorine and the ether oxygen atoms. The nitrile carbon will appear in the characteristic downfield region for cyano groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 5.10 - 5.30 | dd | J = 3.5, 8.5 |

| H-3a | 4.40 - 4.55 | m | |

| H-3b | 4.25 - 4.40 | m | |

| H-6 | 7.15 - 7.30 | m | |

| H-7 | 6.95 - 7.10 | m | |

| H-8 | 7.05 - 7.20 | m |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 65 - 70 |

| C-3 | 63 - 68 |

| C-4a | 140 - 145 (d, JC-F ≈ 10-15 Hz) |

| C-5 | 155 - 160 (d, JC-F ≈ 240-250 Hz) |

| C-6 | 115 - 120 (d, JC-F ≈ 20-25 Hz) |

| C-7 | 118 - 123 (d, JC-F ≈ 5-10 Hz) |

| C-8 | 110 - 115 |

| C-8a | 145 - 150 |

| CN | 115 - 120 |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the ortho- and meta-protons on the benzene (B151609) ring. The magnitude of these coupling constants (JH-F) provides valuable information for the assignment of the aromatic proton signals in the ¹H NMR spectrum.

Two-dimensional NMR techniques are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for providing detailed structural and conformational information.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the scalar coupling network between protons. This is particularly useful for identifying the protons on the dioxane ring and for tracing the connectivity of the aromatic protons. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically over two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Through-space correlations observed in the NOESY spectrum are used to determine the relative stereochemistry and preferred conformation of the molecule. For this compound, NOESY can be used to study the conformation of the dioxane ring and the orientation of the nitrile group relative to the rest of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

The FT-IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.

Nitrile Group (C≡N): The nitrile group has a very characteristic and strong stretching vibration that appears in a relatively clean region of the infrared spectrum, typically between 2260 and 2220 cm⁻¹. The exact position of this band can be sensitive to the electronic environment, and its intensity is often strong in the IR spectrum and can be variable in the Raman spectrum.

Fluoro-aromatic Moiety: The presence of the fluorine atom on the aromatic ring will give rise to a strong C-F stretching vibration, typically in the range of 1270-1210 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, will be observed in the lower frequency region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Nitrile (C≡N) | Stretching | 2260 - 2220 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1270 - 1210 |

| C-O-C | Asymmetric Stretching | 1250 - 1200 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the vibrational frequencies of the molecule. FT-IR spectroscopy of a solid sample (e.g., as a KBr pellet or using an ATR accessory) can reveal shifts in the positions of certain vibrational bands compared to the solution or gas phase. For this compound, any intermolecular interactions involving the nitrile group or the aromatic ring in the crystal lattice could lead to subtle changes in their characteristic vibrational frequencies, providing insights into the packing of the molecules in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural analysis of this compound, providing definitive confirmation of its molecular formula through highly accurate mass measurements. The theoretical exact mass of this compound, with the molecular formula C₉H₆FNO₂, can be calculated with a high degree of precision. Experimental HRMS analysis is expected to yield a measured mass that closely aligns with this theoretical value, typically within a few parts per million (ppm), thereby validating the elemental composition.

A hypothetical fragmentation pathway could involve the initial loss of a hydrogen cyanide (HCN) molecule from the parent ion, followed by the cleavage of the dioxane ring. The stability of the resulting fragment ions would dictate the observed fragmentation pattern, providing a structural fingerprint of the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₇FNO₂⁺ | 180.0455 |

| [M+Na]⁺ | C₉H₆FNNaO₂⁺ | 202.0275 |

Note: This table presents theoretical values. Experimental values would be obtained from HRMS analysis.

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases, the principles of X-ray crystallography and the known structures of related benzodioxane derivatives allow for a detailed projection of its solid-state characteristics.

Molecular Conformation and Stereochemistry

The 1,4-benzodioxane (B1196944) ring system is not planar and typically adopts a half-chair or a twisted boat conformation. In this compound, the dioxane ring is expected to be in a puckered conformation to relieve ring strain. The carbonitrile substituent at the 2-position introduces a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The orientation of the cyano group will be either axial or equatorial relative to the dioxane ring. The thermodynamically more stable conformation would likely feature the bulkier cyano group in an equatorial position to minimize steric hindrance. The fluorine atom at the 5-position of the benzene ring does not introduce a new stereocenter but influences the electronic properties and potential intermolecular interactions.

Advanced Spectroscopic Techniques for Isomeric Differentiation

The unambiguous identification of this compound requires distinguishing it from its constitutional isomers, which have the same molecular formula but different connectivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for this purpose.

Positional isomers, where the fluorine atom is located at a different position on the benzene ring (e.g., 6-Fluoro-, 7-Fluoro-, or 8-Fluoro-1,4-benzodioxane-2-carbonitrile), can be readily differentiated by ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the position of the fluorine substituent. For instance, the fluorine atom will induce characteristic splitting patterns in the signals of adjacent protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling). Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive assignments of all proton and carbon signals, confirming the precise substitution pattern on the aromatic ring. mdpi.com

Mass spectrometry can also aid in isomeric differentiation, although it is often less definitive than NMR for positional isomers. Different isomers may exhibit subtle differences in their fragmentation patterns upon collision-induced dissociation (CID) due to the varying stability of the resulting fragment ions.

For enantiomers, which are non-superimposable mirror images, standard spectroscopic techniques like NMR and MS will not differentiate them. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the primary method for separating and quantifying enantiomers. nih.gov Derivatization with a chiral reagent can also be employed to form diastereomers, which can then be distinguished by standard chromatographic or spectroscopic methods.

Table 2: Key Spectroscopic Features for Isomeric Differentiation

| Isomer Type | Differentiating Spectroscopic Technique(s) | Expected Observations |

|---|---|---|

| Positional Isomers (e.g., 6-Fluoro vs. 5-Fluoro) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (HSQC, HMBC) | Different chemical shifts and coupling patterns in the aromatic region. mdpi.com |

| Functional Group Isomers | IR Spectroscopy, ¹³C NMR | Different characteristic absorption bands (e.g., C=O vs. C≡N) and chemical shifts. |

Theoretical and Computational Studies of 5 Fluoro 1,4 Benzodioxane 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational in understanding the behavior of molecules at the atomic and subatomic levels. For 5-Fluoro-1,4-benzodioxane-2-carbonitrile, these studies would offer deep insights into its intrinsic electronic characteristics and conformational possibilities.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the dioxane moiety. The LUMO would likely be distributed over the aromatic system with a significant contribution from the electron-withdrawing nitrile (-CN) group. A smaller HOMO-LUMO gap would suggest higher reactivity and the potential for charge transfer interactions within the molecule. semanticscholar.org Precise energy values for these orbitals would require specific calculations that are not currently available in published literature.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis This table represents typical outputs from such an analysis; specific values for the target compound are not available.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP would be expected to show significant negative potential around the electronegative oxygen atoms of the dioxane ring and the nitrogen atom of the nitrile group. The fluorine atom would also contribute to a region of negative potential. Positive potential would be concentrated around the hydrogen atoms of the aromatic ring. Such a map would be invaluable for predicting intermolecular interactions and reactive sites.

The non-aromatic 1,4-dioxane (B91453) ring in the molecule is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. Conformational analysis involves calculating the potential energy of the molecule as a function of its bond rotations to identify the most stable, low-energy structures (energy minima). nih.gov For this compound, key considerations would include the puckering of the dioxane ring and the orientation of the nitrile group, which can be in an axial or equatorial position. Computational studies would determine the relative energies of these conformers, identifying the most probable structure of the molecule under standard conditions. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are instrumental in geometry optimization and predicting spectroscopic data.

A DFT-based geometry optimization calculates the lowest energy arrangement of atoms in a molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. semanticscholar.org For this compound, this would yield the definitive three-dimensional structure.

Following optimization, a vibrational frequency analysis can be performed. This predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies of its fundamental vibrational modes. Each calculated frequency can be assigned to a specific motion, such as the characteristic stretching of the C≡N bond, the C-F bond, or vibrations within the aromatic ring. Comparing these theoretical frequencies with experimental spectroscopic data is a standard method for confirming the structure of a synthesized compound.

Table 2: Expected Vibrational Modes and Typical Wavenumber Ranges This table provides generalized ranges for key functional groups. Specific calculated frequencies for the title compound require dedicated DFT analysis.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Nitrile Stretch | -C≡N | 2260 - 2220 |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Dioxane Ring | 1275 - 1200 |

| C-F Stretch | Ar-F | 1250 - 1020 |

Beyond vibrational spectra, DFT and its time-dependent extension (TD-DFT) can predict other spectroscopic properties. TD-DFT is used to calculate electronic transitions, which can be correlated with a molecule's UV-Vis absorption spectrum. Other methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F).

The ability to predict these spectra is highly valuable. When a new compound like this compound is synthesized, its experimental NMR, IR, and UV-Vis spectra can be recorded. A strong correlation between the experimental spectra and the spectra predicted by DFT calculations provides powerful evidence for the correct identification and structural confirmation of the synthesized molecule. nih.gov

Reaction Mechanism Modeling

Detailed mechanistic modeling, including the characterization of transition states and the calculation of energy profiles for chemical transformations involving this compound, is not currently documented in available research. Such studies are crucial for understanding the reactivity of the molecule and for optimizing synthetic routes.

There is no specific information available regarding the characterization of transition states in reactions involving this compound. This type of analysis is fundamental to elucidating reaction pathways and understanding the energetic barriers to chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including solvent effects and reaction dynamics. nih.govnih.gov However, there are no specific molecular dynamics simulation studies reported for this compound in the context of its chemical processes.

Structure-Reactivity Relationship Predictions

While structure-activity relationships for various 1,4-benzodioxane (B1196944) derivatives have been explored, particularly in the context of their biological targets, specific structure-reactivity relationship predictions for this compound based on computational models are not available. nih.govresearchgate.netnih.gov Such predictions are valuable for designing new molecules with desired chemical properties and for understanding how structural modifications, such as the introduction of a fluorine atom or a nitrile group, influence the molecule's reactivity. Computational methods like Density Functional Theory (DFT) are often employed for this purpose, allowing for the calculation of various quantum chemical descriptors. euroasiajournal.org

Synthetic Utility and Applications As a Chemical Building Block

Role as a Precursor for Advanced Organic Synthesis

5-Fluoro-1,4-benzodioxane-2-carbonitrile serves as a valuable starting material in multi-step organic synthesis due to its inherent functionalities. The 1,4-benzodioxane (B1196944) framework is a recognized pharmacophore, and the fluoro and nitrile groups are key reactive handles for molecular elaboration. unimi.it

The nitrile group is particularly versatile and can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-fluoro-1,4-benzodioxane-2-carboxylic acid. This transformation is a gateway to a host of subsequent reactions, including the formation of esters, amides, and acid chlorides. researchgate.net Reduction of the nitrile group can afford the corresponding primary amine, 5-fluoro-1,4-benzodioxane-2-methanamine, which is a key functional group for introducing nitrogen-containing moieties. Furthermore, the fluorine atom on the benzene (B151609) ring can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions, or it can be retained to modulate the pharmacological properties of the final product.

Synthesis of Complex Polycyclic Systems Incorporating Benzodioxane and Nitrile Moieties

While direct examples of intramolecular cyclization of this compound to form complex polycyclic systems are not extensively documented in the literature, the reactivity of the nitrile group is well-established for the construction of heterocyclic rings. nih.govresearchgate.net In principle, the nitrile functionality can participate in cyclization reactions to build fused ring systems.

For example, the nitrile group can react with adjacent functional groups, introduced synthetically, to form new heterocyclic rings. Strategies such as the Gewald reaction, which is used to synthesize substituted aminothiophenes, demonstrate the utility of a nitrile group reacting with an adjacent activated methylene (B1212753) and a sulfur source. nih.gov Analogous intramolecular strategies could potentially be devised where the benzodioxane nitrile acts as an electrophilic partner for a suitably positioned internal nucleophile, leading to the formation of fused polycyclic structures. One paper describes the regioselective cyclization of a 2-cyano-diterpenoid, showcasing the potential for nitriles to participate in complex ring-forming cascades, albeit on a different molecular scaffold. mdpi.com

Development of Libraries of Functionalized Benzodioxane Derivatives

The creation of compound libraries is a cornerstone of modern drug discovery. This compound is an ideal starting point for generating a library of diverse benzodioxane derivatives. The key to this application is the conversion of the nitrile group into a more versatile functional handle, most commonly a carboxylic acid or an amine.

Once converted to 5-fluoro-1,4-benzodioxane-2-carboxylic acid, the molecule can be readily coupled with a diverse range of amines or alcohols to produce a library of amides or esters. This approach was successfully used to synthesize a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. researchgate.net In that work, the 1,4-benzodioxan-2-carboxylic acid was first converted to the acid chloride, which was then reacted with piperazine. The resulting intermediate was subsequently reacted with various sulfonyl and acid chlorides to generate a library of compounds for biological screening. researchgate.net This same strategy can be applied starting from this compound, leveraging the established reactivity of the nitrile-to-acid conversion.

| Starting Functional Group | Reaction Type | Resulting Functional Group | Potential for Library Diversification |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Amide or ester formation with diverse amine/alcohol building blocks. |

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | Acylation, alkylation, or reductive amination with diverse aldehydes/ketones. |

| Carboxylic Acid (-COOH) | Amide Coupling | Amide (-CONH-R) | Introduction of a wide variety of R groups from a commercial amine library. |

Application in Material Science

A review of the scientific literature indicates that the primary application of 1,4-benzodioxane derivatives, including functionalized variants like this compound, is overwhelmingly in the fields of medicinal chemistry and pharmacology. researchgate.netresearchgate.net There is currently no significant body of research suggesting its use in the development of non-biological materials such as polymers, specialized ligands for catalysis, or electronic materials. The focus remains on leveraging the benzodioxane scaffold for its interaction with biological targets.

Design and Synthesis of Chiral Building Blocks from this compound

The stereochemistry at the C2 position of the 1,4-benzodioxane ring is often a critical determinant of biological activity. unimi.it Consequently, access to enantiomerically pure 2-substituted benzodioxanes is of high importance. This compound is a racemic mixture, but it serves as an excellent precursor for the synthesis of chiral building blocks.

The most common strategy involves the hydrolysis of the nitrile to the racemic carboxylic acid, followed by classical resolution. unimi.it This can be achieved through the formation of diastereomeric salts with a chiral amine, such as (+)-dehydroabietylamine or para-substituted 1-phenylethylamines. unimi.itresearchgate.net The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts yields the individual (R)- and (S)- enantiomers of 5-fluoro-1,4-benzodioxane-2-carboxylic acid.

Alternative methods for resolution include enzymatic kinetic resolution of the corresponding ester and chiral chromatography. unimi.itnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical tool to determine the enantiomeric excess of the resolved products and can also be used for preparative separation. nih.govunimi.it Once obtained, these enantiopure acids are valuable chiral building blocks for the asymmetric synthesis of complex bioactive molecules. figshare.com

| Resolution Method | Description | Key Reagents/Techniques | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral base to form diastereomeric salts, which are separated by crystallization. | Chiral amines (e.g., (+)-dehydroabietylamine, 1-phenylethylamine) | unimi.itresearchgate.net |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic ester, allowing for separation. | Lipases | unimi.it |

| Chiral Derivatization and HPLC | Pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard HPLC column. | Chiral derivatizing agents (e.g., GITC) | nih.gov |

| Direct Chiral HPLC | Separation of enantiomers on a high-performance liquid chromatography column containing a chiral stationary phase. | Chiral stationary phases (e.g., cellulose-based) | unimi.it |

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways to 5-Fluoro-1,4-benzodioxane-2-carbonitrile is a primary area for future investigation. While classical synthetic methods may be applicable, the exploration of unconventional routes could offer significant advantages in terms of yield, selectivity, and sustainability.

Key Research Areas:

Photocatalysis: The use of visible-light photocatalysis could enable novel C-H activation or cross-coupling reactions for the construction of the benzodioxane core or the introduction of the nitrile group under mild conditions.

Electrosynthesis: Electrochemical methods offer a green and reagent-free alternative for key transformations, such as the cyclization to form the dioxane ring or the cyanation of a suitable precursor.

Enzymatic Synthesis: Biocatalysis, utilizing engineered enzymes, could provide a highly enantioselective route to chiral derivatives of this compound, which is crucial for pharmaceutical applications. unimi.it

Mechanochemistry: Solid-state synthesis through ball milling could reduce solvent waste and potentially access reaction pathways not achievable in solution.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Photocatalysis | Mild reaction conditions, high selectivity | Catalyst design and stability |

| Electrosynthesis | Green chemistry, precise control | Electrode material selection, reaction optimization |

| Enzymatic Synthesis | High enantioselectivity, sustainability | Enzyme discovery and engineering |

| Mechanochemistry | Reduced solvent use, novel reactivity | Reaction monitoring and scale-up |

Development of New Reaction Methodologies for the Compound

The unique electronic and steric properties of this compound make it an intriguing substrate for the development of new reaction methodologies. The interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating dioxane oxygen atoms can be exploited to achieve novel chemical transformations.

Potential Reaction Developments:

Nitrile Group Transformations: Exploring the diverse reactivity of the nitrile group, including its conversion to amines, amides, tetrazoles, and other nitrogen-containing heterocycles, would significantly expand the accessible chemical space of derivatives.

Fluorine as a Directing Group: The fluorine atom can act as a directing group in electrophilic aromatic substitution reactions, enabling the regioselective functionalization of the benzene (B151609) ring.

Dioxane Ring Opening: Selective opening of the dioxane ring could lead to the formation of functionalized catechol ethers, which are valuable intermediates in organic synthesis.

Transition-Metal Catalyzed Cross-Coupling: The development of novel cross-coupling reactions at various positions of the molecule would allow for the facile introduction of a wide range of substituents.

Advanced Characterization Techniques for Dynamic Processes

To fully understand the reactivity and potential applications of this compound, advanced characterization techniques will be indispensable. These methods can provide real-time insights into reaction mechanisms and the dynamic behavior of the molecule.

Applicable Techniques:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor reaction progress and identify transient intermediates, providing crucial mechanistic information. google.com

Time-Resolved Crystallography: For solid-state reactions or to study the dynamics of crystalline materials, time-resolved X-ray crystallography can capture molecular structures at various stages of a chemical process.

Single-Molecule Spectroscopy: This technique can be used to study the behavior of individual molecules, offering insights into reaction kinetics and pathways that are averaged out in bulk measurements.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and optimization of reactions involving this compound. nih.govuc.pt These technologies enable precise control over reaction parameters, leading to improved yields, safety, and scalability. nih.gov

Future Implementation:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound and its derivatives would allow for rapid production and optimization. nih.gov This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents. uc.pt

Automated Reaction Optimization: Utilizing automated platforms with integrated analytics can rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal synthetic protocols.

In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or chromatography, within a flow setup can streamline the entire synthetic process from starting materials to the final purified product. nih.gov

Computational Predictions for Novel Reactivity and Derivative Properties

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity of this compound and the properties of its potential derivatives. nih.gov These in silico studies can guide experimental work and accelerate the discovery of new applications.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, reaction energies, and transition state geometries, providing insights into reaction mechanisms and predicting regioselectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with other molecules, which is particularly useful for understanding its properties in different environments and for designing molecules with specific binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of derivatives with their biological activity, aiding in the design of more potent and selective compounds.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, leading to new scientific discoveries and valuable applications in various fields of chemistry.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-1,4-benzodioxane-2-carbonitrile?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

Fluorination : Introducing fluorine via electrophilic substitution (e.g., using Selectfluor™ or DAST) on a benzodioxane precursor.

Nitrile Formation : Cyano group introduction via nucleophilic substitution (e.g., using KCN/CuCN) or Sandmeyer reaction on halogenated intermediates.

Ring Closure : Cyclization under acidic or basic conditions (e.g., using H₂SO₄ or NaH) to form the benzodioxane scaffold.

Critical Parameters: Temperature control (e.g., 0–6°C for nitrile stability ), inert atmospheres (N₂/Ar), and solvents like DMF or THF .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile impurities.

- Spectroscopy :

- Elemental Analysis : Validate C, H, N, and F percentages (±0.3% theoretical).

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid contact with strong oxidizers (risk of nitrile decomposition) .

- Disposal : Neutralize with alkaline solutions (e.g., NaOH/EtOH) before incineration.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., aromatic protons vs. fluorinated positions).

- X-ray Crystallography : Resolve conformational ambiguities (e.g., benzodioxane ring puckering) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What strategies optimize reaction yields in nitrile-containing benzodioxane derivatives?

Methodological Answer:

- Catalysis : Use Pd/Cu catalysts for cyanation (e.g., Ullmann coupling) to reduce side reactions.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) for solubility and reaction efficiency.

- Microwave Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining >90% purity .

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr reactions).

- Steric Effects : Ortho-fluorine may hinder rotational freedom in the benzodioxane ring.

- Analytical Tools :

- Hammett Constants : Quantify substituent effects (σₚ = +0.06 for fluorine).

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient aromatic systems .

Q. What methodologies assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

Q. How can computational modeling predict the compound’s interactions in drug design?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.

- ADMET Prediction : Tools like SwissADME predict bioavailability, LogP, and CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.